molecular formula C13H13N3O B1483606 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098006-14-3

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483606
CAS No.: 2098006-14-3
M. Wt: 227.26 g/mol
InChI Key: XTLSYZSQEQAPKW-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl group and a pyridine ring

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-8-7-16-13(10-4-5-10)9-12(15-16)11-3-1-2-6-14-11/h1-3,6,8-10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSYZSQEQAPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and pyridine substituents. The final step often involves the formation of the acetaldehyde group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases are used depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

The presence of the aldehyde group in 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde provides unique reactivity compared to its alcohol and carboxylic acid analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Biological Activity

2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and a pyridine ring, which contribute to its diverse chemical reactivity and potential biological interactions. The molecular formula is C13H13N3OC_{13}H_{13}N_3O with a molecular weight of approximately 227.26 g/mol.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Standard Antibiotics
Staphylococcus aureus50 µg/mLComparable to ampicillin
Escherichia coli100 µg/mLApproximately 50% of ampicillin
Pseudomonas aeruginosa200 µg/mLLower activity than ciprofloxacin

The MIC values indicate that the compound has a robust potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Study: In Vitro Evaluation Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Caspase activation

These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in microbial resistance or cancer cell survival. Its structural features allow for diverse interactions, potentially enhancing its efficacy compared to simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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